1-Bromo-3-fluoroisoquinoline
Overview
Description
1-Bromo-3-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoroisoquinoline can be synthesized through various methods. One common approach involves the bromination and fluorination of isoquinoline derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
1-Bromo-3-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes and other electronic components
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoquinoline ring .
Comparison with Similar Compounds
- 1-Bromoisoquinoline
- 3-Fluoroisoquinoline
- 1-Chloro-3-fluoroisoquinoline
Comparison: 1-Bromo-3-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it often exhibits enhanced reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-bromo-3-fluoroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYZWATQDOPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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